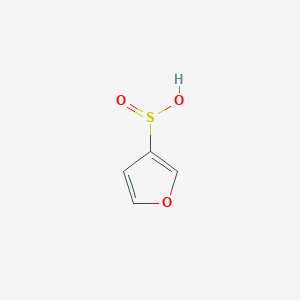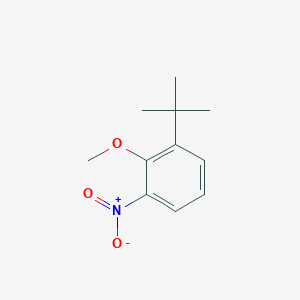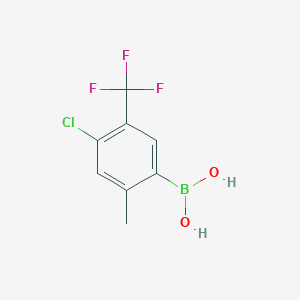
(4-Chloro-2-methyl-5-(trifluoromethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-methyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with chlorine, methyl, and trifluoromethyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2-methyl-5-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar borylation reactions but on a larger scale. The choice of catalyst, base, and solvent can be optimized for cost-effectiveness and yield. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-2-methyl-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Protodeboronation: Under certain conditions, the boronic acid group can be replaced by a hydrogen atom.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Protodeboronation: Acidic conditions or transition metal catalysts.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: Aryl compounds.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-methyl-5-(trifluoromethyl)phenyl)boronic acid is utilized in various scientific research applications:
Chemistry: It is a key reagent in the synthesis of complex organic molecules via Suzuki-Miyaura coupling.
Biology: Used in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of protease inhibitors.
Industry: Employed in the production of advanced materials and agrochemicals.
Wirkmechanismus
The primary mechanism of action for (4-Chloro-2-methyl-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination to form the desired biaryl product. The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)phenylboronic acid
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- Phenylboronic acid
Uniqueness
(4-Chloro-2-methyl-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a versatile and valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C8H7BClF3O2 |
|---|---|
Molekulargewicht |
238.40 g/mol |
IUPAC-Name |
[4-chloro-2-methyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BClF3O2/c1-4-2-7(10)5(8(11,12)13)3-6(4)9(14)15/h2-3,14-15H,1H3 |
InChI-Schlüssel |
NGCUZELBPIXOBN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1C)Cl)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





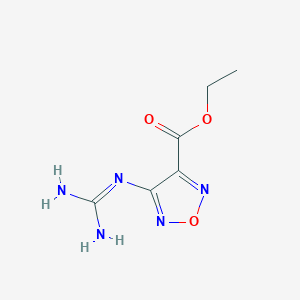
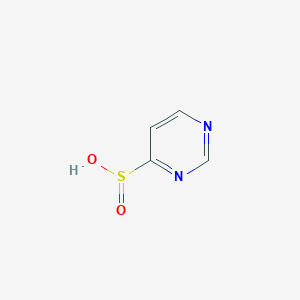
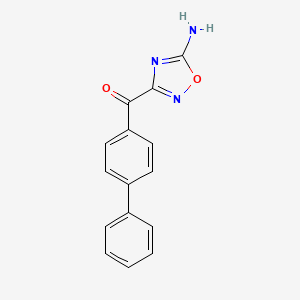
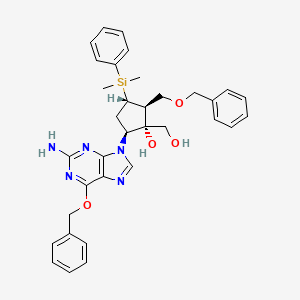
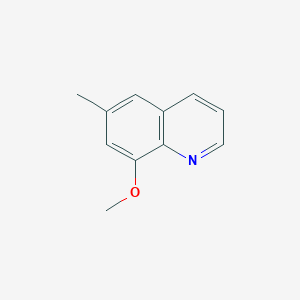

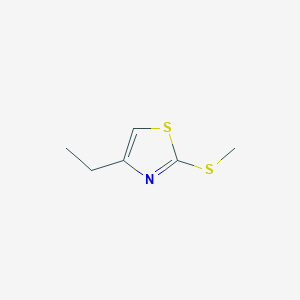
![[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13114936.png)
